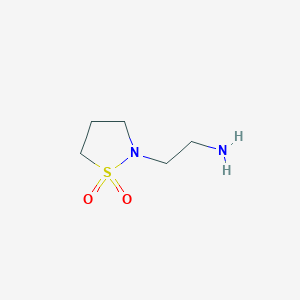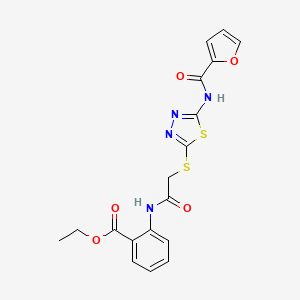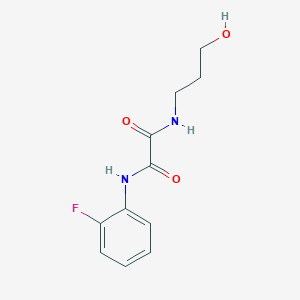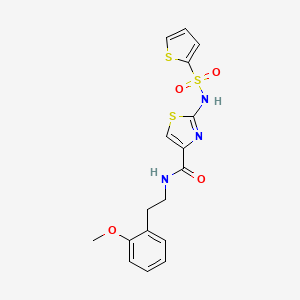
2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine, also known as Isothiazolidine-2-ethylamine (IDEA), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IDEA is a heterocyclic compound that consists of a five-membered ring containing sulfur, nitrogen, and oxygen atoms.
科学研究应用
IDEA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, IDEA has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, IDEA has been used as a plant growth regulator and as a preservative for fruits and vegetables. In material science, IDEA has been used as a cross-linking agent for polymers and as a corrosion inhibitor for metals.
作用机制
The exact mechanism of action of IDEA is not fully understood. However, studies have suggested that it may act by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
IDEA has been shown to exert various biochemical and physiological effects in cells and organisms. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using IDEA in lab experiments is its low toxicity and high stability. It can be easily synthesized in large quantities and is compatible with various analytical techniques. However, one of the limitations of using IDEA is its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for the research on IDEA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in agriculture, such as its potential as a plant growth regulator and as a preservative for fruits and vegetables. Additionally, further studies are needed to elucidate its exact mechanism of action and to investigate its potential side effects in vivo.
In conclusion, IDEA is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate and in other fields.
合成方法
IDEA can be synthesized by reacting cysteamine hydrochloride with formaldehyde and sodium bisulfite under alkaline conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The purity of the synthesized IDEA can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
属性
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-2-4-7-3-1-5-10(7,8)9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZELMUSFRVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)
![7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2533097.png)
![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)
![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)
![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)



![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

